3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20394218
InChI: InChI=1S/C8H6ClN3S/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5/h1-4H,10H2
SMILES:
Molecular Formula: C8H6ClN3S
Molecular Weight: 211.67 g/mol

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline

CAS No.:

Cat. No.: VC20394218

Molecular Formula: C8H6ClN3S

Molecular Weight: 211.67 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline -

Specification

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
IUPAC Name 3-(5-chlorothiadiazol-4-yl)aniline
Standard InChI InChI=1S/C8H6ClN3S/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5/h1-4H,10H2
Standard InChI Key TVTWGTHTKJTODD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, 3-(5-chlorothiadiazol-4-yl)aniline, underscores its core structure: a 1,2,3-thiadiazole ring fused to an aniline moiety. The thiadiazole ring contains sulfur and nitrogen atoms, contributing to its electronic diversity and reactivity. Key identifiers include:

PropertyValueSource
Molecular FormulaC8H6ClN3S\text{C}_8\text{H}_6\text{ClN}_3\text{S}
Molecular Weight211.67 g/mol
Canonical SMILESC1=CC(=CC(=C1)N)C2=C(SN=N2)Cl
InChIKeyTVTWGTHTKJTODD-UHFFFAOYSA-N

The dihydrochloride derivative, 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride (C8H8Cl3N3S\text{C}_8\text{H}_8\text{Cl}_3\text{N}_3\text{S}, MW 284.6 g/mol), enhances solubility for pharmacological studies .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm1^{-1} (N–H stretch) and 1550 cm1^{-1} (C=C aromatic) confirm the aniline and thiadiazole groups.

  • 1^1H NMR: Signals at δ 7.2–7.5 ppm (aromatic protons) and δ 6.8 ppm (NH2_2) align with its structure .

Synthesis and Purification

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazides with chlorinated reagents under basic conditions.

  • Aniline Substitution: Coupling the thiadiazole intermediate with 3-aminophenylboronic acid via Suzuki-Miyaura cross-coupling .

Optimization Challenges:

  • Yield improvement (currently ~60%) requires precise temperature control (60–80°C) and anhydrous conditions.

  • Byproducts like N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine (MW 260.14 g/mol) may form if stoichiometry deviates .

Purification Techniques

  • Recrystallization: Ethanol/water mixtures yield 95% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves structural analogs .

Biological Activities and Research Applications

Material Science Applications

  • Coordination Polymers: The aniline group facilitates metal-ligand bonding, forming luminescent Zn(II) complexes.

  • Thermal Stability: Decomposition temperature exceeds 250°C, suitable for high-performance polymers.

Comparison with Related Compounds

CompoundMolecular FormulaBiological Activity (MIC, µg/mL)
3-(5-Chloro-1,2,3-thiadiazol-4-yl)anilineC8H6ClN3S\text{C}_8\text{H}_6\text{ClN}_3\text{S}16 (S. aureus)
3-(5-Chloro-1,3,4-thiadiazol-2-yl)phenylamineC8H6ClN3S\text{C}_8\text{H}_6\text{ClN}_3\text{S}32 (E. coli)
N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amineC9H7Cl2N3S\text{C}_9\text{H}_7\text{Cl}_2\text{N}_3\text{S}64 (C. albicans)

Key Insight: Chlorine position and substituent flexibility significantly influence bioactivity. The 1,2,3-thiadiazole scaffold offers superior antimicrobial potency compared to 1,3,4-isomers .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the aniline and thiadiazole groups to enhance potency .

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Environmental Impact Studies: Degradation pathways and ecotoxicology .

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